![molecular formula C14H12ClN3O3 B2541480 Acide 2-(3-(4-chlorophényl)-5-oxo-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-6-yl)acétique CAS No. 948010-42-2](/img/structure/B2541480.png)

Acide 2-(3-(4-chlorophényl)-5-oxo-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-6-yl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

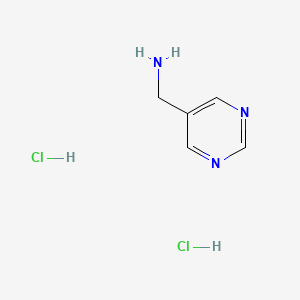

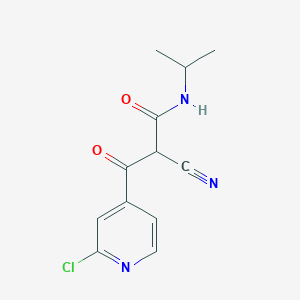

2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les pyrazolines et leurs dérivés présentent des propriétés antioxydantes. Le stress oxydatif, causé par les espèces réactives de l'oxygène (ROS), contribue aux dommages cellulaires. Ces composés contrecarrent la surexpression des ROS et protègent les composants cellulaires. Des chercheurs ont étudié le potentiel antioxydant de dérivés de pyrazoline similaires .

- Le nouveau dérivé de pyrazoline synthétisé B4 a été étudié pour ses effets neurotoxiques. Les chercheurs ont examiné son impact sur l'activité de l'acétylcholinestérase (AchE) dans le cerveau des alevins de truite arc-en-ciel. L'AchE est cruciale pour la transmission normale des impulsions nerveuses, et sa diminution d'activité peut entraîner des changements de comportement et une altération des mouvements. Les effets de B4 sur l'AchE et les niveaux de malondialdéhyde (MDA) ont été évalués .

- Les dérivés de pyrimidine, y compris ceux liés à notre composé, ont été évalués pour leur capacité à inhiber la peroxydation lipidique. L'inhibition de la peroxydation lipidique contribue à protéger les cellules des dommages oxydatifs. Des études supplémentaires pourraient explorer cet aspect .

- Les échafaudages hétérocycliques de pyrimidine, comme notre composé, ont été criblés pour leur activité antimicrobienne contre des souches bactériennes et fongiques. Les chercheurs ont utilisé des tests in vitro pour évaluer leur efficacité. Enquêter sur ses propriétés antibactériennes et antifongiques pourrait être précieux .

- Les dérivés de pyrimidine ont été testés pour leur activité anticonvulsivante. Dans des modèles animaux d'épilepsie, les chercheurs ont évalué leurs effets dans des tests de choc électroshock maximal, psychomoteur et de pentylènetétrazole sous-cutané. Explorer le potentiel anticonvulsant de notre composé pourrait être intéressant .

- Des dérivés d'indole liés à notre composé ont été criblés pour leur activité anti-VIH. Les chercheurs ont évalué leurs effets sur la réplication du VIH-1 et du VIH-2 dans des cellules infectées de manière aiguë. Enquêter pour savoir si notre composé présente des propriétés antivirales similaires pourrait être une voie intrigante .

Activité antioxydante

Évaluation de la neurotoxicité

Activité anti-peroxydation lipidique

Potentiel antimicrobien

Propriétés anticonvulsivantes

Activité anti-VIH

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds have been shown to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to exhibit a range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Analyse Biochimique

Biochemical Properties

2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with acetylcholinesterase leads to the inhibition of this enzyme, affecting nerve impulse transmission. Additionally, it has been shown to interact with reactive oxygen species, influencing oxidative stress pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and oxidative stress.

Cellular Effects

The effects of 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species and oxidative stress . The compound’s impact on gene expression includes the modulation of genes related to antioxidant defense mechanisms. Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in oxidative stress responses . These cellular effects underscore the compound’s potential in therapeutic applications targeting oxidative stress-related diseases.

Molecular Mechanism

At the molecular level, 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid exerts its effects through several mechanisms. It binds to acetylcholinesterase, leading to enzyme inhibition and subsequent disruption of acetylcholine hydrolysis . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound influences the production of reactive oxygen species, thereby affecting oxidative stress pathways . These molecular mechanisms provide insights into the compound’s potential therapeutic applications in neurological and oxidative stress-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its efficacy in modulating oxidative stress pathways and acetylcholinesterase activity . These findings suggest that the compound has potential for sustained therapeutic use, with consistent effects over extended periods.

Dosage Effects in Animal Models

The effects of 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound effectively modulates oxidative stress pathways and acetylcholinesterase activity without significant adverse effects . At higher doses, toxic effects such as behavioral changes and impaired movement have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress responses . The compound’s influence on metabolic flux includes the modulation of reactive oxygen species levels and the alteration of key metabolites involved in oxidative stress pathways . These interactions underscore the compound’s potential in modulating metabolic processes related to oxidative stress and neurotransmission.

Transport and Distribution

Within cells and tissues, 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by its binding affinity to acetylcholinesterase and other proteins involved in oxidative stress pathways . These transport and distribution mechanisms are crucial for its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other enzymes involved in oxidative stress responses . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its target sites . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c15-10-3-1-8(2-4-10)11-6-16-18-7-9(5-12(19)20)14(21)17-13(11)18/h1-4,6,9H,5,7H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTULQQINFOBVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C(C=NN21)C3=CC=C(C=C3)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2541397.png)

![N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2541401.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)

![2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2541408.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)